1-butyl-N-phenyl-1H-benzimidazol-2-amine
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Overview
Description
“1-butyl-N-phenyl-1H-benzimidazol-2-amine” is a heterocyclic compound. It is a benzimidazole derivative with the molecular formula C17H19N3 . The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “1-butyl-N-phenyl-1H-benzimidazol-2-amine” consists of a benzimidazole core with a butyl group and a phenyl group attached . The benzimidazole core is planar, which is a common characteristic of benzimidazole derivatives .Scientific Research Applications
Solubility Modeling
The compound can be used in solubility modeling . It’s crucial for the preparation of inks toward inkjet printing technology, which is considered to be a next-generation manufacturing method .
Organic Light-Emitting Diodes (OLEDs)
The compound is normally used as functional materials in OLEDs . The information about the solubilities of the compound in organic solvents is crucial for OLED production .
Anticancer Agents
Benzimidazole derivatives, including this compound, have been found to have anticancer properties . They can inhibit various enzymes involved in cancer progression .
Antiviral Agents
The compound has potential antiviral properties . It can be used in the development of new antiviral drugs .
Anti-HIV Agents
Benzimidazole derivatives have been found to have anti-HIV properties . This compound could potentially be used in the development of new anti-HIV drugs .
Antihypertensive Agents
The compound could potentially be used in the development of new antihypertensive drugs . Benzimidazole derivatives have been found to have antihypertensive properties .
Antidiabetic Agents
Benzimidazole derivatives have been found to have antidiabetic properties . This compound could potentially be used in the development of new antidiabetic drugs .
Antimicrobial Agents
The compound has potential antimicrobial properties . It can be used in the development of new antimicrobial drugs .
Future Directions
Benzimidazole derivatives continue to be a moiety of choice in medicinal chemistry due to their diverse biological applications . Future research may focus on exploring the therapeutic potential of “1-butyl-N-phenyl-1H-benzimidazol-2-amine” and other benzimidazole derivatives in various medical fields.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been found to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in biological activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) can decrease the ability of inhibition .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The solubility of benzimidazole derivatives in organic solvents is crucial for the preparation of inks toward inkjet printing technology , which might suggest a potential impact on bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents , suggesting that the synthesis environment may influence the properties of the compound.
properties
IUPAC Name |
1-butyl-N-phenylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-2-3-13-20-16-12-8-7-11-15(16)19-17(20)18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDBOSSTWPQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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